Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria. The presence of the piperazine ring and the cyclopropyl group enhances its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and a β-keto ester.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride.
Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone core to dihydroquinolines.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the quinolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Quinolone N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinolones and piperazines.
Scientific Research Applications
Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.
Biology: Investigated for its antibacterial activity against resistant bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and relaxation of bacterial DNA, leading to cell death. The presence of the cyclopropyl group and the piperazine ring enhances its binding affinity and spectrum of activity.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substituents, which confer enhanced antibacterial activity and reduced resistance development compared to other quinolones. The combination of the cyclopropyl group and the piperazine ring is particularly effective in targeting resistant bacterial strains.
Properties
Molecular Formula |
C20H23F2N3O3 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 1-cyclopropyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3/t11-/m0/s1 |
InChI Key |
GYZIKBVCDQFOAS-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN[C@H](C3)C)F)C4CC4 |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4 |
Origin of Product |
United States |
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